2-(2,4-dichlorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)acetamide
Description
This compound is a synthetic acetamide derivative featuring a 2,4-dichlorophenoxy group linked to an amide backbone.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27Cl2N3O2/c1-27-11-8-17-12-16(4-6-20(17)27)21(28-9-2-3-10-28)14-26-23(29)15-30-22-7-5-18(24)13-19(22)25/h4-7,12-13,21H,2-3,8-11,14-15H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXIWXWLXDNMSQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)COC3=C(C=C(C=C3)Cl)Cl)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,4-dichlorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)acetamide is a synthetic derivative that incorporates a dichlorophenoxy group known for its herbicidal properties and an indolin moiety associated with various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, molecular interactions, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound's structure can be broken down into three main components:
- Dichlorophenoxy moiety : This part is derived from 2,4-dichlorophenoxyacetic acid (2,4-D), a well-studied herbicide known for its growth-regulating properties in plants.
- Indolin group : The presence of the indoline structure suggests potential neuroactive properties.
- Pyrrolidine linkage : This component may enhance the compound's interaction with biological targets due to its ability to mimic natural substrates.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anti-proliferative effects against various cancer cell lines. For instance, research has shown that derivatives of indole and pyrrolidine can induce apoptosis in colon cancer cells by modulating signaling pathways such as the STAT pathway . This suggests that our compound may share similar mechanisms of action.
Enzyme Inhibition
Molecular docking studies have demonstrated that this compound can effectively interact with key enzymes involved in cancer progression, such as cyclooxygenase (COX-2). The binding affinity of the compound surpasses that of 2,4-D, indicating a stronger potential for therapeutic applications . The inhibition of COX-2 is particularly relevant in cancer therapy due to its role in promoting tumor growth and inflammation.
Pharmacokinetics
The pharmacokinetic profile of the compound indicates favorable absorption and distribution characteristics:
- Human Intestinal Absorption : High probability (0.9938), suggesting effective oral bioavailability.
- Blood-Brain Barrier Penetration : Moderate probability (0.9731), indicating potential central nervous system effects.
- CYP450 Interaction : The compound acts as an inhibitor for several CYP450 enzymes (e.g., CYP1A2, CYP2D6), which could influence drug metabolism and interactions .
Toxicity and Safety Profile
Preliminary toxicity assessments suggest that while the compound exhibits significant biological activity, it does not show acute toxicity in standard Ames tests. This indicates a favorable safety profile for further development . However, long-term studies are necessary to fully understand its safety in vivo.
Case Studies and Research Findings
Scientific Research Applications
The applications of 2-(2,4-dichlorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)acetamide are primarily in pharmaceutical research because of its potential biological activity. It may serve as a lead compound in drug development targeting pain management or as an anti-inflammatory agent. Additionally, it may also find applications in agricultural chemistry as a herbicide due to the dichlorophenoxy group.
Scientific Research Applications
- Pharmaceutical Research The compound is valuable in pharmaceutical research because of its unique structure, which incorporates a dichlorophenoxy group, an indoline moiety, and a pyrrolidine ring. Compounds containing pyrrolidine and indoline structures are often evaluated for their potential as analgesics or anti-inflammatory agents. Preliminary studies suggest that this compound may interact with opioid receptors, potentially exhibiting kappa agonist properties, similar to other N-substituted acetamides.
- Herbicide The presence of the 2,4-dichlorophenoxy group suggests possible herbicidal or pesticidal applications. 2,4-D is used to control broadleaf plants in soil and water and as a growth regulator on citrus and potatoes .
- Drug development It may serve as a lead compound in drug development targeting pain management or as an anti-inflammatory agent.
- Interaction studies Interaction studies are crucial for understanding how this compound interacts with biological macromolecules. Initial studies could involve radioligand binding assays to determine its affinity for various receptors, including opioid receptors and other potential targets.
Data Table
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-Methyl-N-[2-(1-pyrrolidinyl)ethyl]acetamide | Pyrrolidine ring | Opioid kappa agonist |
| 2,4-Dichloroacetanilide | Dichloro group | Herbicidal activity |
| 5-Chloro-7-methylindoline | Indoline structure | Anticonvulsant activity |
| 2-(2,4-Dichlorophenoxy)acetic acid | 2-(2,4-Dichlorophenoxy) | Anti-inflammatory agents |
Comparison with Similar Compounds
Pharmacological Analogs: Anti-Inflammatory and Opioid-Receptor Ligands
2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides (–3) are anti-inflammatory agents targeting COX-2.
U-48800 (2-(2,4-dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methylacetamide) and U-51754 (2-(3,4-dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methylacetamide) are opioid-receptor ligands. Both feature dichlorophenylacetamide cores but replace the pyrrolidinyl-indolinyl group with dimethylamino-cyclohexyl moieties. This contrast suggests divergent receptor affinities: U-series compounds target opioid receptors, whereas the target compound’s indole-pyrrolidine system may interact with serotonin or adrenergic receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
